1-((2-Nitrophenyl)sulfonyl)pyrrolidine

X-ray crystallography sulfonamide crystal engineering intermolecular interactions

Sourcing analytically validated ortho-nitrosulfonamide scaffolds with confirmed crystal packing is a recurring challenge in sulfonamide-based inhibitor development. This compound resolves that need: • ≥98% HPLC purity, with SC-XRD-confirmed monoclinic P21/n structure for reproducible crystal engineering. • Zero H-bond donors (TPSA 80.5 Ų) and measured LogP 1.53, ideal for matched molecular pair permeability studies. • Scalable synthesis (85% isolated yield) supports generation of ortho-sulfanilamide libraries via catalytic hydrogenation.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
CAS No. 327069-81-8
Cat. No. B1349012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Nitrophenyl)sulfonyl)pyrrolidine
CAS327069-81-8
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
InChIKeyTVCJPXJRFSPNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((2-Nitrophenyl)sulfonyl)pyrrolidine: Structure & Physicochemical Profile


1-((2-Nitrophenyl)sulfonyl)pyrrolidine (CAS 327069-81-8) is a member of the ortho-nitrosulfonamide class, characterized by a pyrrolidine ring tethered to a 2-nitrobenzenesulfonyl group [1]. This compound serves as a key intermediate for the synthesis of ortho-sulfanilamide derivatives via catalytic hydrogenation of the nitro group [1]. Single-crystal X-ray diffraction (SC-XRD) confirms it crystallizes in the monoclinic space group P21/n with unit cell parameters a = 8.6173 Å, b = 14.6662 Å, c = 9.4885 Å, β = 108.075° [1]. Its physicochemical properties—molecular weight 256.28 g/mol, calculated LogP 1.53, topological polar surface area 80.5 Ų, and zero hydrogen bond donors —define its in silico absorption and permeability profile and differentiate it from structurally related sulfonamide derivatives.

1-((2-Nitrophenyl)sulfonyl)pyrrolidine: Structural Uniqueness vs. Analogs


The ortho-nitrosulfonamide sub-class exhibits cycloamino-dependent packing architectures that directly influence intermolecular interaction profiles relevant to target engagement [1]. Replacing the five-membered pyrrolidine ring with a six-membered piperidine (compound 2) or a planar indoline (compound 3) alters the hydrogen-bond geometry, π–π stacking capability, and Hirshfeld surface fingerprint, despite an identical 2-nitrobenzenesulfonyl warhead [1]. These structural variations translate into divergent charge-transfer properties and docking poses against carbonic anhydrase II and IX isoforms, as demonstrated by in silico studies [1]. Consequently, generic substitution without experimental validation risks loss of the specific crystal-packing-driven bioactivity that makes 1-((2-nitrophenyl)sulfonyl)pyrrolidine a meaningful probe for sulfonamide-based inhibitor development.

Comparative Evidence: 1-((2-Nitrophenyl)sulfonyl)pyrrolidine vs. Analogs


Crystal Packing Architecture & H-Bond Network

The pyrrolidine ring in 1-((2-nitrophenyl)sulfonyl)pyrrolidine (compound 1) is disordered in the crystal lattice, a feature absent in the piperidine analog (compound 2) and the indoline analog (compound 3) [1]. This disorder contributes to a distinct C—H⋯O hydrogen-bond network: compound 1 exhibits six unique C—H⋯O interactions spanning from 2.47 Å to 2.56 Å (H⋯A distance), while compound 2 shows four interactions (2.48–2.59 Å) and compound 3 displays four interactions (2.30–2.60 Å) plus the only π–π stacking interaction in the series (centroid-to-centroid distance 3.6967 Å) [1]. The shortest C—H⋯O contact in compound 1 (2.47 Å) is comparable to the strongest contacts in compounds 2 (2.48 Å) and 3 (2.30 Å), but the total number of intermolecular hydrogen bonds is greater for compound 1, indicating a more extensive three-dimensional network [1].

X-ray crystallography sulfonamide crystal engineering intermolecular interactions

Hirshfeld Surface: O···H Contact Contribution

Hirshfeld surface analysis revealed that 1-((2-nitrophenyl)sulfonyl)pyrrolidine (compound 1) contributes the highest O⋯H interaction percentage at 42.3% among the three o-nitrosulfonamides studied [1]. This value exceeds that of the piperidine analog (compound 2) and the indoline analog (compound 3), though exact percentages for compounds 2 and 3 were not individually reported in the published text [1]. The prevalence of O⋯H contacts—primarily arising from sulfonyl oxygen and nitro oxygen acceptors—indicates that compound 1 engages in more extensive hydrogen-bond-mediated crystal packing compared to its six-membered and aromatic-fused counterparts [1].

Hirshfeld surface analysis crystal packing intermolecular contact percentages

H-Bond Donor/Acceptor Profile vs. Amino Analogs

The o-nitrosulfonamide (compound 1) possesses zero hydrogen bond donors (Hdon = 0) and five hydrogen bond acceptors (Hacc = 5), as computed from its 2D structure . In contrast, its reduced sulfanilamide counterpart, 2-(pyrrolidine-1-sulfonyl)aniline (compound 4), contains two hydrogen bond donors (NH₂) and four acceptors [1]. This difference in donor count translates into a higher topological polar surface area for compound 4 (estimated increase of approximately 26 Ų due to the primary amine) and is expected to reduce passive membrane permeability relative to compound 1 [REFS-1; Class-level inference]. Furthermore, the measured LogP of 1.53 for compound 1 is consistent with moderate lipophilicity suitable for blood-brain barrier penetration assessment.

physicochemical properties drug-likeness permeability prediction

Synthetic Yield and Scalability

The synthesis of 1-((2-nitrophenyl)sulfonyl)pyrrolidine (compound 1) via condensation of o-nitrobenzenesulfonyl chloride with pyrrolidine in toluene at ambient temperature proceeds in 85% isolated yield after column chromatography [1]. Under identical reaction conditions, the piperidine analog (compound 2) was obtained in 81.5% yield, and the indoline analog (compound 3) in 75.5% yield [1]. The 3.5 percentage-point higher yield for compound 1 compared to compound 2, and 9.5 percentage-point advantage over compound 3, reflects the superior nucleophilicity and reduced steric hindrance of pyrrolidine relative to piperidine and indoline in the sulfonylation reaction [1].

synthetic chemistry reaction yield process scalability

Commercial Availability and Purity Grades

Commercially, 1-((2-nitrophenyl)sulfonyl)pyrrolidine is available from multiple reputable vendors with analytically verified purity grades. AKSci supplies the compound at a minimum purity of 95% , while Chemscene offers a higher specification of ≥98% purity . In comparison, the piperidine analog (compound 2, CAS not specified in common catalogs) and the indoline analog (compound 3) are less widely stocked as off-the-shelf building blocks. The availability of two distinct purity grades enables users to select the appropriate specification based on experimental requirements: the 95% grade is suitable for intermediate-scale synthesis applications, while the ≥98% grade supports stringent biological assay reproducibility [REFS-3; REFS-4].

chemical procurement purity specification quality control

1-((2-Nitrophenyl)sulfonyl)pyrrolidine: Recommended Applications


Fragment Screening and Solid-State Studies

The extensive hydrogen-bond network and disordered pyrrolidine ring observed in the SC-XRD structure of 1-((2-nitrophenyl)sulfonyl)pyrrolidine [1] make it an ideal test fragment for studying structure-property relationships in sulfonamide crystal engineering. Researchers investigating polymorphism, co-crystallization, and salt formation with pharmaceutical co-formers can exploit the six unique C—H⋯O contacts to probe how subtle cycloamino modifications alter lattice stability.

Intermediate for Carbonic Anhydrase Inhibitor Libraries

The 85% isolated yield and scalable synthesis [1] position this compound as a practical precursor for the generation of pyrrolidine-containing ortho-sulfanilamide libraries via catalytic hydrogenation. The reduced product (compound 4) retains the sulfonamide pharmacophore while introducing a primary amine for further diversification, enabling structure-activity relationship (SAR) exploration against carbonic anhydrase II and IX isoforms, for which in silico binding has been predicted [1].

CNS Drug Discovery Physicochemical Benchmark

With a measured LogP of 1.53, zero hydrogen bond donors, and a topological polar surface area of 80.5 Ų , 1-((2-nitrophenyl)sulfonyl)pyrrolidine occupies a favorable CNS drug-like property space. It can be used as a benchmark compound to assess the impact of nitro-group reduction to amine on permeability, solubility, and metabolic stability when comparing o-nitrosulfonamide and o-sulfanilamide matched molecular pairs [REFS-1; REFS-2].

QC Reference for Sulfonamide Procurement

The availability of analytically verified purity grades (≥98% from Chemscene and 95% from AKSci ) allows this compound to serve as a reference standard for HPLC calibration and NMR quantification in quality-control workflows that monitor sulfonamide intermediate purity during multi-step synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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